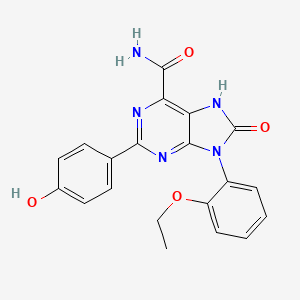
2-(2,5-Dimethoxyphenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethoxyphenyl)oxirane is an organic compound that belongs to the class of epoxides, which are three-membered cyclic ethers. This compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to an oxirane ring. Epoxides are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)oxirane typically involves the epoxidation of 2,5-dimethoxystyrene. One common method is the use of a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired epoxide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of 2,5-dimethoxystyrene using molecular oxygen or hydrogen peroxide in the presence of a suitable catalyst, such as titanium silicalite. This method offers a more environmentally friendly and efficient approach to large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethoxyphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products
Oxidation: Formation of 2,5-dimethoxyphenyl-1,2-diol.
Reduction: Formation of 2,5-dimethoxyphenyl-1,2-ethanediol.
Substitution: Formation of various substituted 2,5-dimethoxyphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethoxyphenyl)oxirane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed epoxidation reactions and as a substrate for investigating metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of epoxy resins and as a precursor for various fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethoxyphenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations and biological processes. The molecular targets and pathways involved depend on the specific reaction or application being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)oxirane
- 2-(2,4-Dimethoxyphenyl)oxirane
- 2-(2,5-Dimethoxyphenyl)ethanol
Uniqueness
2-(2,5-Dimethoxyphenyl)oxirane is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The presence of two methoxy groups at the 2 and 5 positions can also affect the compound’s electronic properties and steric hindrance, making it distinct from other similar epoxides.
Propiedades
IUPAC Name |
2-(2,5-dimethoxyphenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-7-3-4-9(12-2)8(5-7)10-6-13-10/h3-5,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDCSATVCNIHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)
![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)

![6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2505479.png)
![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2505481.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)




![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)
![1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one](/img/structure/B2505493.png)

